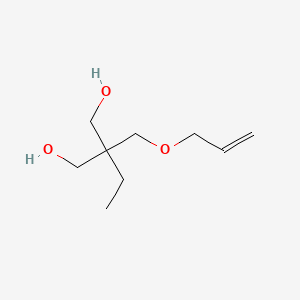

Trimethylolpropane monoallyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDXRPVSAKWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052674 | |

| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

682-11-1 | |

| Record name | Trimethylolpropane monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane monoallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allyloxymethyl-2-ethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethylolpropane Monoallyl Ether

Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical compound valued for its unique molecular structure, which incorporates both hydroxyl and allyl functionalities. This dual reactivity makes it a significant building block in polymer chemistry and material science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

TMPME is a colorless to pale yellow, low-viscosity liquid at room temperature.[1] It is soluble in organic solvents, a property that makes it a useful reactive diluent in various formulations.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C9H18O3 | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 682-11-1 | [1] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [1][2] |

| Boiling Point | 160 °C at 33 mm Hg | [2] |

| Density | 1.01 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.467 | [2] |

| Hydroxyl Number | 640 mg KOH/g | [3] |

| Viscosity at 20°C | 170 mPas | [3] |

| Water Content | 0.05% | [3] |

Molecular Structure and Reactivity

The chemical name for TMPME is 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol.[4] Its structure is characterized by a neopentyl core, one allyl ether group, and two primary hydroxyl groups.[4] This unique combination of functional groups allows for a variety of chemical transformations.

-

Hydroxyl Groups: The two primary hydroxyl groups can participate in esterification and urethane (B1682113) formation reactions.[4] This reactivity is crucial for incorporating TMPME into polyester (B1180765) and polyurethane backbones.[4]

-

Allyl Group: The allyl group provides a site for addition reactions, most notably polymerization and thiol-ene reactions.[4] This functionality is key for crosslinking polymer chains, which can enhance mechanical properties and thermal stability.[1][4]

This dual functionality makes TMPME a valuable intermediate for creating complex polymer architectures.[4]

Synthesis of Trimethylolpropane Monoallyl Ether

The most established and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[4] This process involves two main steps:

-

Formation of an Alkali Metal Salt: Trimethylolpropane is reacted with a strong alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] This reaction is typically carried out in a solvent like butyl ether, which also acts as an azeotropic agent to remove the water formed during the reaction.[4] The deprotonation of one of the hydroxyl groups on trimethylolpropane forms the corresponding alkali metal salt, which is a more potent nucleophile.[4]

-

Reaction with an Allyl Halide: The trimethylolpropane alkali metal salt is then reacted with an allyl halide (e.g., allyl chloride or allyl bromide) to form the monoallyl ether.[4] This method is favored for its efficiency and the ability to control the reaction to favor mono-etherification.[4]

Caption: Williamson ether synthesis of TMPME.

Experimental Protocols

-

Materials: Trimethylolpropane, sodium hydroxide, allyl chloride, and a suitable solvent (e.g., butyl ether).

-

Procedure:

-

Charge a reactor with trimethylolpropane and the solvent.

-

Heat the mixture and begin azeotropic distillation to remove any residual water.

-

Gradually add sodium hydroxide to the reactor while continuing to remove the water of reaction.

-

Once the formation of the sodium salt of trimethylolpropane is complete (indicated by the cessation of water removal), begin the addition of allyl chloride.

-

Maintain the reaction temperature until the conversion to this compound is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).

-

Cool the reaction mixture and filter to remove the sodium chloride byproduct.

-

Purify the resulting product, typically by distillation under reduced pressure.

-

Caption: General experimental workflow for TMPME synthesis.

Applications in Research and Development

TMPME is a key monomer and crosslinking agent in various fields of polymer and materials science.[4]

-

Polymer Chemistry: It is extensively used in the synthesis of polyesters, polyurethanes, and acrylic resins.[4] In polyurethane systems, it can enhance flexibility and adhesion.[4] The presence of the allyl group allows for subsequent crosslinking via free-radical or thiol-ene mechanisms.[4]

-

Coatings and Resins: A primary application of TMPME is in the coatings industry, particularly for automotive finishes and UV-curable coatings.[4] It acts as a reactive diluent and crosslinking agent.[4]

-

Silicone Chemistry: TMPME facilitates the formation of organosilicon networks by acting as a bridge between silicone and organic compounds.[3][4]

-

Advanced Materials: Research is ongoing to explore the use of TMPME in the development of advanced materials such as ion-exchange resins and biodegradable polymers.[2][4] It is considered for the synthesis of aliphatic polycarbonates, which are an important class of biodegradable polymers for biomedical applications.[2]

Caption: Role of TMPME as a crosslinking agent.

Safety and Handling

TMPME is classified as an irritant, causing skin, eye, and respiratory tract irritation.[5] It may also cause digestive tract irritation if ingested.[5] The toxicological properties have not been fully investigated.[5] It is light-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[3][5] When drums are opened and the product is exposed to oxygen, peroxides can form; sealing the container under an inert gas like nitrogen can reduce this formation.[3] For detailed safety information, the Safety Data Sheet (SDS) should always be consulted.[3]

Conclusion

This compound is a multifunctional monomer with significant utility in polymer and material science. Its unique structure, combining both hydroxyl and allyl functionalities, allows for its use as a building block in various polymer backbones and as an effective crosslinking agent. Its role in the development of high-performance coatings, resins, and advanced biodegradable materials underscores its importance in both industrial and research settings. Proper handling and storage procedures are essential to ensure its safe use.

References

Trimethylolpropane monoallyl ether synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of Trimethylolpropane (B17298) Monoallyl Ether

Introduction

Trimethylolpropane monoallyl ether (TMPME) is a versatile chemical intermediate recognized for its unique molecular structure, which incorporates both hydroxyl and allyl functional groups.[1] Chemically known as 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol, TMPME serves as a crucial building block in polymer chemistry.[1][2] Its dual functionality allows it to participate in a wide range of chemical reactions; the hydroxyl groups are available for esterification and urethane (B1682113) formation, while the allyl group can undergo polymerization and addition reactions.[1] This makes TMPME a valuable monomer in the synthesis of polyesters, polyurethanes, and acrylic resins, and a key component as a crosslinking agent in the formulation of high-performance coatings and resins.[1][3]

Core Synthesis Mechanism: The Williamson Ether Synthesis

The most established and industrially significant method for synthesizing this compound is a variation of the Williamson ether synthesis.[1] This classic organic reaction, first developed in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[4] The synthesis of TMPME via this route is a two-step process involving the formation of a trimethylolpropane alkali metal salt, followed by a nucleophilic substitution reaction with an allyl halide.[1]

Step 1: Deprotonation and Alkoxide Formation

The first step of the mechanism involves the deprotonation of one of the primary hydroxyl groups of trimethylolpropane (TMP) by a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3] This acid-base reaction results in the formation of a trimethylolpropane alkoxide ion, which is a much stronger nucleophile than the neutral alcohol.[5]

The reaction is often carried out in a solvent that can form an azeotrope with water, such as butyl ether.[1][6][7] This allows for the continuous removal of water produced during the reaction, which drives the equilibrium towards the formation of the alkoxide and prevents side reactions, such as the hydrolysis of the allyl halide.[7][8]

Step 2: Nucleophilic Substitution (SN2)

The second step is a bimolecular nucleophilic substitution (SN2) reaction.[4] The newly formed trimethylolpropane alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of an allyl halide (e.g., allyl chloride).[4][5] This occurs via a backside attack in a concerted mechanism, where the C-O bond is formed simultaneously as the carbon-halide bond is broken.[4] The halide ion is displaced as a leaving group, resulting in the formation of this compound.[4]

Because this is an SN2 reaction, it works best with primary alkyl halides like allyl chloride.[5] The reaction is subject to steric hindrance, and controlling the stoichiometry is crucial to favor mono-etherification and minimize the formation of by-products such as trimethylolpropane diallyl ether and triallyl ether.[3][7][8]

Visualization of the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Caption: Williamson ether synthesis of TMPME.

Experimental Protocols

The synthesis of TMPME can be achieved through several protocols, with variations often involving the use of phase-transfer catalysts or specific dehydration techniques to optimize yield and selectivity.

Protocol 1: Phase-Transfer Catalysis Method

This method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous alkaline solution and the organic reactants.[8]

Methodology:

-

A four-hole reaction flask is equipped with a mechanical stirrer, thermometer, and a reflux condenser with a water separator.

-

Trimethylolpropane (TMP), allyl chloride, and a phase-transfer catalyst (e.g., polyethylene (B3416737) glycol 400 - PEG400) are added to the flask.[8]

-

The mixture is heated to a reaction temperature between 90-110°C with constant stirring.[8]

-

A 50% (mass concentration) aqueous solution of potassium hydroxide or sodium hydroxide is added dropwise to the mixture over several hours.[8]

-

The reaction proceeds under reflux for 3-10 hours. During this period, water generated from the reaction and present in the alkaline solution is continuously removed via the water separator.[8]

-

Upon completion, the reaction mixture is cooled and washed with water.

-

The organic layer is separated and transferred to a rectification kettle for purification via vacuum distillation to yield the final product.[8]

Protocol 2: Azeotropic Dehydration Method

This protocol focuses on the initial formation of the trimethylolpropane alkali metal salt under anhydrous conditions before the etherification step.[7]

Methodology:

-

To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap (or similar water separator), add trimethylolpropane (TMP), solid sodium hydroxide, and butyl ether as the solvent and azeotropic agent.[7]

-

The mixture is heated to approximately 93°C to carry out azeotropic dehydration until no more water is collected, ensuring the formation of the trimethylolpropane sodium salt.[7]

-

The mixture is then cooled to approximately 65°C.[7]

-

Allyl chloride is added dropwise over 2-3 hours, followed by a continued stirring reaction for 1-2 hours to ensure the completion of the etherification.[7]

-

After the reaction, water is added to dissolve the generated salt. The pH may be adjusted to neutral with hydrochloric acid.[7]

-

The mixture is transferred to a separatory funnel, and the lower aqueous salt solution is removed.

-

The upper organic layer is subjected to atmospheric distillation to recover the butyl ether solvent, followed by vacuum distillation to collect the product fraction at 152-157°C (40 mmHg).[7]

Quantitative Data Summary

The following table summarizes quantitative data from various experimental syntheses of trimethylolpropane allyl ethers, highlighting the conditions and resulting product distributions. The primary product in these examples is often the diallyl ether, but the data provides insight into the formation of the monoallyl ether.

| Experiment Ref. | Reactants Ratio (TMP : Allyl Chloride : Base) | Catalyst / Solvent | Temp (°C) | Time (h) | Product Distribution (Mono- / Di- / Tri-allyl ether %) |

| Patent CN102153452A (Ex. 1)[8] | Stoichiometric ratios not detailed | PEG400 | 110 | 6 | 13.6 / 82.3 / 3.8 |

| Patent CN102153452A (Ex. 3)[8] | Stoichiometric ratios not detailed | PEG400 | 110 | 6 | 14.3 / 80.3 / 4.2 |

| Patent CN102153452A (Ex. 5)[8] | Stoichiometric ratios not detailed | Crown Ether | 110 | 6 | 13.2 / 85.0 / 1.6 |

| Patent CN102040486B (Ex. 2)[7][9] | 1 : 2.1 : 2.1 (mol) | Butyl Ether (Solvent) | 65-93 | 4 | 7.01 / 91.30 / 0.81 |

| Patent CN102040486B (Ex. 3)[7][9] | 1 : 2.2 : 1.9 (mol) | Butyl Ether (Solvent) | 65-93 | 4 | 7.01 / 91.30 / 0.81 |

Conclusion

The synthesis of this compound is predominantly achieved through the Williamson ether synthesis, a robust and adaptable method. The core mechanism involves the base-mediated deprotonation of trimethylolpropane to form a nucleophilic alkoxide, which subsequently displaces a halide from an allyl halide in an SN2 reaction. Key to achieving high yield and selectivity for the mono-substituted product is the careful control of reaction conditions, including stoichiometry, temperature, and the effective removal of water. The use of phase-transfer catalysts or azeotropic dehydration methods represents significant process optimizations that enhance reaction efficiency and product purity, making this synthesis route viable for both laboratory and industrial-scale production.

References

- 1. This compound | 682-11-1 | Benchchem [benchchem.com]

- 2. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 682-11-1 [smolecule.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

- 8. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]

- 9. CN102040486A - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of Trimethylolpropane Monoallyl Ether

Introduction

Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical intermediate recognized for its unique molecular structure, which imparts dual functionality. Chemically known as 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol, TMPME possesses two primary hydroxyl groups and one allyl ether group.[1] This configuration makes it a valuable monomer and crosslinking agent in the synthesis of a wide array of polymers, including polyesters, polyurethanes, and acrylic resins.[1][2] Its applications span from the coatings industry, particularly in automotive finishes, to the development of advanced materials like biodegradable polymers and organosilicon networks.[1][3] For researchers in materials science and drug development, a thorough understanding of its structural characteristics is paramount for leveraging its reactivity in creating novel materials for applications such as controlled drug release and biocompatible devices.[1][4]

Physicochemical and Structural Properties

The distinct physical and chemical properties of TMPME are central to its utility in various industrial and research applications.[1] These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | [5][] |

| Synonyms | 2-(Allyloxymethyl)-2-ethyl-1,3-propanediol | [7] |

| CAS Number | 682-11-1 | [1][7] |

| Molecular Formula | C₉H₁₈O₃ | [1][5] |

| Molecular Weight | 174.24 g/mol | [1][5] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1][][8] |

| Boiling Point | 160 °C at 33 mmHg | [4][][7] |

| Density | 1.01 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.467 | [4][7] |

| Viscosity | 170 mPas at 20°C | [3] |

| Hydroxyl Number | ~640 mg KOH/g | [3] |

| Water Content | ≤ 0.05% | [3] |

| SMILES | CCC(CO)(CO)COCC=C | [5][7] |

| InChI Key | LZDXRPVSAKWYDH-UHFFFAOYSA-N | [1][5][7] |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of TMPME and ensuring its purity.[1]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary technique for identifying the key functional groups within the TMPME molecule. The spectrum exhibits characteristic absorption bands that validate its structure.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H Stretching | Hydroxyl (-OH) |

| ~2870-2960 | C-H Stretching | Alkyl (CH₂, CH₃) |

| ~1645 | C=C Stretching | Alkene (Allyl) |

| ~1100 | C-O-C Stretching | Ether Linkage |

| ~1040 | C-O Stretching | Primary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively. While specific spectral data is not provided in the search results, a theoretical analysis based on the known structure can be described.

-

¹H NMR: The spectrum would show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the two primary hydroxyl groups (a broad singlet), the methylene (B1212753) protons adjacent to the hydroxyl and ether linkages, and the protons of the allyl group (signals in the vinyl region and a doublet for the -O-CH₂- group).

-

¹³C NMR: The spectrum would display nine unique carbon signals, confirming the presence of all carbon atoms in their distinct chemical environments, including the alkene carbons of the allyl group, the carbons of the ethyl group, the quaternary carbon, and the various methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of TMPME, which should correspond to its molecular formula (C₉H₁₈O₃) at approximately 174.24 g/mol .[1] When coupled with Gas Chromatography (GC-MS), it serves as a powerful tool for separating and identifying any impurities, such as unreacted trimethylolpropane or the corresponding di- and triallyl ethers, thereby providing quantitative data on product purity.[1]

Synthesis and Purity Analysis

The most common and industrially significant method for synthesizing TMPME is a variant of the Williamson ether synthesis.[1] This process involves the reaction of a trimethylolpropane alkali metal salt with an allyl halide.[1]

Experimental Protocol: Williamson Ether Synthesis of TMPME

This protocol is a representative procedure based on methods described for the synthesis of TMPME and related allyl ethers.[1][9][10]

-

Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and azeotropic distillation setup, add trimethylolpropane (TMP), an alkali metal hydroxide (B78521) (e.g., solid NaOH), and a suitable solvent such as butyl ether or dioxane.[9][10] A phase-transfer catalyst like PEG-6000 may also be added to improve reaction efficiency.[9]

-

Formation of Alkoxide: Heat the mixture to reflux (approx. 93-105°C) to remove water via azeotropic distillation, forming the trimethylolpropane alkali metal salt in situ.[1][10]

-

Etherification: Cool the reaction mixture to a temperature between 45-70°C.[1][10] Begin the dropwise addition of allyl chloride under constant stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Completion and Quenching: After the addition is complete, maintain the reaction temperature and stirring for several hours to ensure the etherification is complete.[10] Cool the mixture to room temperature and quench the reaction by adding water to dissolve the resulting alkali metal salt.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with water to achieve a neutral pH, and dried. The solvent is then removed by distillation.

-

Final Purification: The crude product is purified by vacuum distillation, collecting the fraction corresponding to TMPME (e.g., 152-157°C at 40 mmHg, as seen for the diallyl ether).[10]

Product Purity Specifications

Commercial-grade TMPME is characterized by a high monoallyl ether content. The typical purity specifications are outlined below.

| Component | Specification (%) | Analytical Method |

| Trimethylolpropane Monoallyl Ether | ≥ 98.0 | GC (e.g., PO 114-3) |

| Trimethylolpropane Diallyl Ether | ≤ 1.0 | GC (e.g., PO 114-3) |

| Trimethylolpropane Triallyl Ether | ≤ 0.1 | GC (e.g., PO 114-3) |

| Unreacted Trimethylolpropane (TMP) | ≤ 1.0 | GC (e.g., PO 114-3) |

| (Data sourced from a typical technical data sheet)[3] |

Visualized Workflows and Reactivity

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of TMPME.

Chemical Reactivity Pathways

TMPME's dual functionality allows it to participate in distinct chemical reactions via its hydroxyl and allyl groups, making it a highly versatile building block.

Caption: Dual reactivity pathways of TMPME via its hydroxyl and allyl functional groups.

Applications in Drug Development and Research

The unique structure of TMPME makes it a candidate for specialized applications in the biomedical and pharmaceutical fields.

-

Biodegradable Polymers: TMPME can be incorporated into aliphatic polycarbonates, which are an important class of biodegradable polymers.[4] These materials are used in applications such as absorbable surgical sutures, tissue regeneration scaffolds, and controlled drug release systems.[4] The degradation of these polymers yields non-toxic diols, which is an advantage over acidic byproducts from other polymers like PLA and PGA.[4]

-

Pharmaceutical Intermediate: It is used as a reactant in the synthesis of various pharmaceutical compounds.[] Reports suggest its utility in the development of drugs for treating cancer and cardiovascular disorders.[]

-

Hydrogels and Biocompatible Materials: The hydroxyl groups allow for the formation of hydrolyzable ester linkages, while the allyl group provides a site for crosslinking.[1] This dual reactivity enables the tailoring of mechanical properties and degradation rates, which is crucial for creating biocompatible hydrogels and materials for medical devices.[1]

Conclusion

This compound is a multifunctional monomer whose structural characteristics have been well-defined through a combination of spectroscopic analysis and chemical synthesis. Its two primary hydroxyl groups and single allyl ether moiety provide distinct reactive sites, enabling the creation of complex polymer architectures. For researchers and drug development professionals, TMPME offers significant potential as a building block for advanced materials, including biodegradable polymers for drug delivery systems and novel pharmaceutical intermediates. A comprehensive structural analysis is the foundation for harnessing its full potential in these demanding applications.

References

- 1. This compound | 682-11-1 | Benchchem [benchchem.com]

- 2. pcimag.com [pcimag.com]

- 3. perstorp.com [perstorp.com]

- 4. This compound | 682-11-1 [chemicalbook.com]

- 5. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethylolpropane allyl ether 682-11-1 [sigmaaldrich.com]

- 8. CAS 682-11-1: this compound [cymitquimica.com]

- 9. CN102659532A - Method for synthesis of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

- 10. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

Trimethylolpropane monoallyl ether physicochemical characteristics

An In-depth Technical Guide to the Physicochemical Characteristics of Trimethylolpropane (B17298) Monoallyl Ether

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of Trimethylolpropane Monoallyl Ether (TMPME), a versatile monomer with significant applications in polymer chemistry and materials science.

Core Physicochemical Characteristics

This compound is an organic compound notable for its dual functionality, possessing both hydroxyl and allyl groups.[1] This structure allows it to be used in a variety of chemical reactions, including esterification, urethane (B1682113) formation, and polymerization.[1] It typically presents as a clear, colorless to pale yellow, viscous liquid.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₃ | [1][4][5] |

| Molecular Weight | 174.24 g/mol | [1][4][5] |

| Appearance | Clear, colorless, viscous liquid | [1][2][3] |

| Boiling Point | 160 °C @ 33 mmHg (lit.); 160.5 °C @ 25 mbar | [1][3][5] |

| Melting Point | -10 °C | [3][5] |

| Density | 1.01 g/mL @ 25 °C (lit.) | [1][3][5] |

| Refractive Index | n20/D 1.467 (lit.) | [1][5] |

| Water Solubility | 10 g/L @ 20 °C; slightly soluble | [3][5] |

| Vapor Pressure | 0.035 Pa @ 25 °C | [5] |

| Flash Point | >230 °F; 113 °C (closed cup) | [5] |

| pKa (Predicted) | 14.25 ± 0.10 | [5] |

| LogP | 1.4 @ 20 °C | [5] |

| CAS Number | 682-11-1 | [1][2][4] |

Experimental Protocols: Synthesis

The most common and industrially significant method for synthesizing this compound is a variant of the Williamson ether synthesis.[1][6] This process is designed to control the degree of etherification on the parent polyol, trimethylolpropane (TMP).[1]

Williamson Ether Synthesis for this compound

This protocol involves two main stages: the formation of a trimethylolpropane alkali metal salt, followed by its reaction with an allyl halide.[1][7]

Materials:

-

Trimethylolpropane (TMP)

-

Alkali metal hydroxide (B78521) (e.g., solid Sodium Hydroxide or Potassium Hydroxide)

-

Allyl halide (e.g., Allyl Chloride)

-

Azeotropic solvent (e.g., Butyl Ether)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Formation of the Alkali Metal Salt:

-

In a reaction vessel equipped with a stirrer, thermometer, and azeotropic distillation setup, combine Trimethylolpropane, the alkali metal hydroxide, and the azeotropic solvent.[7]

-

Heat the mixture to a temperature range of 93-105 °C to carry out azeotropic dehydration, continuously removing water until its formation ceases.[7] This step is crucial for driving the reaction towards the formation of the trimethylolpropane alkali metal salt.[1]

-

-

Etherification Reaction:

-

Cool the reaction mixture to a temperature between 45-70 °C.[7]

-

Slowly add the allyl chloride to the reaction mixture.[7] The reaction is an SN2 nucleophilic substitution where the naphthoxide ion acts as the nucleophile and attacks the electrophilic 1-bromobutane.[6]

-

Maintain the reaction at this temperature for 2 to 5 hours with continuous stirring to facilitate the etherification.[7]

-

-

Work-up and Purification:

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Williamson Ether Synthesis workflow for this compound.

Caption: Relationship between TMPME's functional groups and its applications.

Applications and Safety

The unique structure of TMPME makes it a valuable component in various industrial applications. It is extensively used as a monomer in the synthesis of polyesters, polyurethanes, and acrylic resins.[1] A primary application is in the coatings industry, where it acts as a reactive diluent and crosslinking agent, contributing to durability and high gloss in automotive finishes and UV-curable coatings.[1][8]

Safety Information: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3][4] Appropriate personal protective equipment, including gloves, and eye protection, should be used when handling this chemical.[3] It is recommended to store the compound in sealed containers in a cool, dry place, protected from direct sunlight.[9] Exposure to oxygen can lead to the formation of peroxides; therefore, sealing containers under an inert gas like nitrogen is advised.[9]

References

- 1. This compound | 682-11-1 | Benchchem [benchchem.com]

- 2. CAS 682-11-1: this compound [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 682-11-1 [chemicalbook.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

- 8. specialchem.com [specialchem.com]

- 9. perstorp.com [perstorp.com]

An In-depth Technical Guide to Trimethylolpropane Monoallyl Ether (CAS: 682-11-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) monoallyl ether (TMPME), identified by CAS number 682-11-1, is a versatile trifunctional monomer possessing one allyl ether group and two primary hydroxyl groups. This unique structure allows it to serve as a crucial building block in a wide array of chemical syntheses, particularly in the realm of polymer and materials science. Its ability to undergo reactions through both its hydroxyl and allyl functionalities makes it a valuable component in the formulation of polyesters, polyurethanes, and UV-curable coatings. This guide provides a comprehensive overview of TMPME, including its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction pathways.

Chemical Identity and Physicochemical Properties

Trimethylolpropane monoallyl ether is a colorless to pale yellow liquid known for its low viscosity.[1] Its chemical structure combines the neopentyl backbone of trimethylolpropane with a reactive allyl ether group, imparting both stability and functionality.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-ethyl-2-[(2-propen-1-yloxy)methyl]-1,3-propanediol[1] |

| CAS Number | 682-11-1[1] |

| Molecular Formula | C₉H₁₈O₃[1] |

| Molecular Weight | 174.24 g/mol [2] |

| InChI Key | LZDXRPVSAKWYDH-UHFFFAOYSA-N[2] |

| SMILES | CCC(CO)(CO)COCC=C[3] |

| Synonyms | 1,1,1-Trimethylolpropane monoallyl ether, 2-Allyloxymethyl-2-ethyl-1,3-propanediol[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 160.5 °C @ 25 mbar | [4] |

| Melting Point | -10 °C | [4] |

| Density | 1.010 g/cm³ | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [1][4] |

| Viscosity | 170 mPa·s at 20°C | [5] |

| Hydroxyl Number | 640 mg KOH/g | [5] |

| Flash Point | 113 °C (closed cup) | [6] |

Synthesis of this compound

The most common and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis.[2] This process involves the formation of a trimethylolpropane alkali metal salt, followed by its reaction with an allyl halide.[2]

Reaction Pathway

The synthesis of TMPME can be visualized as a two-step process. First, trimethylolpropane is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then attacks an allyl halide in a classic SN2 reaction to form the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established synthesis methods.[2][4] Researchers should optimize conditions for their specific equipment and desired purity.

Materials:

-

Trimethylolpropane (TMP)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (solid)

-

Allyl chloride

-

Butyl ether (as solvent and azeotropic agent)

-

Reaction kettle equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser with a Dean-Stark trap.

Procedure:

-

Formation of the Alkali Metal Salt:

-

Charge the reaction kettle with trimethylolpropane and butyl ether.

-

Begin stirring and heat the mixture.

-

Gradually add solid sodium hydroxide or potassium hydroxide to the reactor.

-

The reaction is often carried out at a temperature that allows for the azeotropic removal of water formed during the reaction via the Dean-Stark trap.[2]

-

-

Etherification:

-

Workup and Purification:

-

After the reaction is complete, cool the mixture.

-

Wash the reaction mixture with water to remove the salt byproduct.

-

Separate the organic layer (oil layer).

-

The crude product is then purified by vacuum distillation to isolate the this compound.

-

Key Applications and Experimental Protocols

TMPME's dual functionality makes it a valuable monomer in various polymerization reactions.

Unsaturated Polyester (B1180765) Resins (UPR)

In the synthesis of UPR, the hydroxyl groups of TMPME react with dibasic acids (or their anhydrides) to form the polyester backbone, while the allyl group remains available for subsequent crosslinking.

Experimental Protocol: One-Step Polyesterification

This is a general procedure for incorporating TMPME into an unsaturated polyester resin.

Materials:

-

This compound (TMPME)

-

Other diols (e.g., propylene (B89431) glycol)

-

Unsaturated dibasic acid or anhydride (e.g., maleic anhydride)

-

Saturated dibasic acid or anhydride (e.g., phthalic anhydride)

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Inhibitor (e.g., hydroquinone)

-

Reaction vessel with stirrer, thermometer, nitrogen inlet, and condenser.

Procedure:

-

Charge the reactor with TMPME, other diols, maleic anhydride, and phthalic anhydride.

-

Add a small amount of inhibitor to prevent premature gelation.

-

Heat the mixture under a nitrogen blanket with stirring to approximately 185 °C.

-

Maintain the temperature and monitor the reaction by measuring the acid value of the mixture at regular intervals.

-

Continue the reaction until the desired acid value is reached.

-

Cool the resulting unsaturated polyester resin.

-

The resin can then be dissolved in a reactive diluent like styrene for curing.

Polyurethane Resins

The hydroxyl groups of TMPME can react with isocyanates to form urethane (B1682113) linkages. The allyl group can then be used for subsequent curing, for example, through a thiol-ene reaction or UV curing.

Experimental Protocol: Polyurethane Prepolymer Synthesis

Materials:

-

This compound (TMPME)

-

A polyol (e.g., polycaprolactone (B3415563) glycol)

-

A diisocyanate (e.g., tolylene diisocyanate - TDI)

-

A catalyst (e.g., dibutyltin (B87310) dilaurate)

-

A solvent (if necessary)

Procedure:

-

In a reaction vessel, mix TMPME and the polyol under a dry atmosphere.

-

Heat the mixture to a specified temperature (e.g., 80 °C).

-

Add the diisocyanate dropwise while stirring.

-

Add the catalyst to promote the urethane reaction.

-

Allow the reaction to proceed until the desired NCO content is reached, forming an NCO-terminated prepolymer with pendant allyl groups.

-

This prepolymer can then be used in various coating or sealant applications.

UV-Curable Coatings and Thiol-Ene Reactions

The allyl group of TMPME is particularly useful in UV-curable formulations, often through a thiol-ene "click" reaction. This reaction is a radical-mediated addition of a thiol to the allyl double bond, initiated by UV light in the presence of a photoinitiator.

Experimental Protocol: UV-Curable Thiol-Ene Formulation

Materials:

-

A polymer or oligomer containing TMPME units (with pendant allyl groups).

-

A multifunctional thiol (e.g., pentaerythritol (B129877) tetra(3-mercaptopropionate)).

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

-

Substrate for coating.

-

UV curing lamp.

Procedure:

-

Thoroughly mix the TMPME-containing polymer/oligomer with the multifunctional thiol and the photoinitiator. The stoichiometry of thiol to ene functional groups is a critical parameter to control the network properties.

-

Apply a thin film of the formulation onto the desired substrate.

-

Expose the coated substrate to UV light of the appropriate wavelength and intensity to initiate polymerization.[7]

-

The curing process is typically very rapid, often occurring in seconds.

-

The result is a highly crosslinked, solid polymer network.

Safety and Handling

This compound is an irritant that can cause skin, eye, and respiratory tract irritation.[4] The toxicological properties have not been fully investigated.[4] It is also light-sensitive.[4]

Table 3: GHS Hazard Classifications

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2[3] |

| Serious Eye Damage/Eye Irritation | Category 2[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3] |

Handling and Storage:

-

Wash thoroughly after handling.[4]

-

Use with adequate ventilation.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Store protected from light in a tightly closed container.[4][8]

-

When opening containers, be aware that peroxides can form upon exposure to oxygen. Sealing under an inert gas like nitrogen can reduce peroxide formation.[8]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical aid.[4]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[4]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Get medical aid.[4]

Conclusion

This compound is a highly functional and versatile monomer with significant applications in polymer chemistry. Its unique combination of hydroxyl and allyl groups allows for its incorporation into a variety of polymer backbones and for subsequent crosslinking, making it a key component in the development of high-performance coatings, resins, and advanced materials. The experimental protocols provided herein offer a foundation for researchers and scientists to explore the potential of this valuable chemical compound in their respective fields. As with all chemicals, proper safety precautions are paramount when handling and using TMPME.

References

- 1. researchgate.net [researchgate.net]

- 2. TMPDE Production Process and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 3. Synthesis and Characterization of Polyurethane-Epoxy Resin-Rosin Hybrid Emulsion [zrb.bjb.scut.edu.cn]

- 4. CN102153452A - Synthesis method of trimethylolpropane allyl ether - Google Patents [patents.google.com]

- 5. perstorp.com [perstorp.com]

- 6. researchgate.net [researchgate.net]

- 7. blog.chasecorp.com [blog.chasecorp.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Functional Groups of Trimethylolpropane Monoallyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile trifunctional molecule characterized by the presence of two primary hydroxyl groups and one allyl ether group. This unique combination of functionalities allows TMPME to serve as a valuable building block in a wide array of chemical syntheses, particularly in polymer and materials science. Its ability to act as a crosslinker, reactive diluent, and a monomer for various polymerization reactions makes it a compound of significant interest in the development of advanced materials for coatings, adhesives, and biomedical applications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of TMPME, with a focus on its distinct functional groups. Detailed experimental protocols, quantitative data, and visualizations of key chemical pathways are presented to facilitate its use in research and development.

Introduction

Trimethylolpropane monoallyl ether (TMPME), with the chemical formula C₉H₁₈O₃, is a clear, colorless, viscous liquid.[1] Its molecular structure features a central quaternary carbon atom derived from trimethylolpropane, which imparts thermal stability.[2] The molecule's key attributes are its two reactive primary hydroxyl (-OH) groups and a single allyl (CH₂=CH-CH₂-) ether group, which exhibit distinct reactivity patterns.[1] This dual functionality makes TMPME a valuable intermediate for creating complex molecular architectures, including dendritic and star-shaped polymers.[1]

This guide will delve into the synthesis of TMPME, the characteristic reactions of its functional groups, and its applications, particularly in polymer chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of TMPME is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₃ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| CAS Number | 682-11-1 | [4] |

| Appearance | Clear, colorless viscous liquid | [1] |

| Boiling Point | 160 °C @ 33 mmHg | [5] |

| Density | 1.01 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.467 | [5] |

| Melting Point | ~ -10 °C | [1] |

Spectroscopic Data: The structural integrity of TMPME can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the protons of the ethyl group, the methylene (B1212753) groups adjacent to the hydroxyls, the methylene group of the allyl ether, and the vinyl protons of the allyl group.[3][6]

-

FTIR: The Fourier-transform infrared spectrum shows characteristic absorption bands for the O-H stretch of the hydroxyl groups (broad, ~3400 cm⁻¹), the C-H stretches of the alkyl and allyl groups, and the C=C stretch of the allyl group (~1645 cm⁻¹).[3]

Synthesis of this compound

The primary method for synthesizing TMPME is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Reaction Principle

The synthesis is a two-step process:

-

Deprotonation: Trimethylolpropane is treated with a strong base to form the corresponding alkoxide.

-

Nucleophilic Substitution (Sₙ2): The alkoxide then reacts with an allyl halide (e.g., allyl chloride or allyl bromide) to form the ether linkage.

To favor the formation of the monoallyl ether over di- and tri-allyl ethers, the stoichiometry of the reactants, particularly the allyl halide, must be carefully controlled.

Experimental Protocol: Williamson Ether Synthesis of TMPME

Materials:

-

Trimethylolpropane (TMP)

-

Solid Sodium Hydroxide (NaOH)

-

Allyl Chloride

-

Butyl Ether (as solvent and azeotropic agent)

-

15% Hydrochloric Acid (for neutralization)

-

Deionized Water

Procedure:

-

Azeotropic Dehydration: In a four-necked flask equipped with a stirrer, thermometer, and a water-oil separator, add 1 mole of trimethylolpropane, 2.1 moles of solid sodium hydroxide, and 220 mL of butyl ether.[7] Heat the mixture to 93 °C to remove water azeotropically until no more water separates.[7]

-

Etherification: Cool the reaction mixture to 65 °C.[7] Slowly add 2.1 moles of allyl chloride dropwise over approximately 3 hours.[7] After the addition is complete, continue stirring and reacting for another hour.[7]

-

Work-up: Add 300 mL of water to dissolve the generated salts.[7] After stirring, transfer the mixture to a separatory funnel and allow the layers to separate for 20-30 minutes.[7]

-

Neutralization and Extraction: Separate the lower aqueous salt solution.[7] Neutralize the upper organic phase with 15% hydrochloric acid.[7]

-

Purification: Recover the butyl ether solvent by atmospheric distillation.[7] The crude product is then purified by vacuum distillation, collecting the fraction at 152-157 °C (at 40 mmHg).[7]

Note: The provided molar ratios are for the synthesis of the diallyl ether. To optimize for the monoallyl ether, the molar ratio of allyl chloride to trimethylolpropane should be significantly reduced, likely to less than 1:1. The product distribution would need to be monitored by techniques such as gas chromatography to determine the optimal ratio.

Table 2: Product Distribution in a Related Synthesis of Trimethylolpropane Diallyl Ether [7]

| Component | Content (%) |

| This compound | 7.01 |

| Trimethylolpropane Diallyl Ether | 91.30 |

| Trimethylolpropane Triallyl Ether | 0.81 |

Reactivity of Functional Groups

The dual functionality of TMPME allows for a variety of chemical transformations, making it a versatile building block in polymer synthesis.

Reactions of the Hydroxyl Groups

The two primary hydroxyl groups can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Urethane Formation: Reaction with isocyanates to form polyurethanes.[8]

These reactions are fundamental to the use of TMPME in creating polyesters and polyurethanes, where it can act as a chain extender or crosslinker.

Reactions of the Allyl Ether Group

The allyl group provides a site for addition polymerization and other "click" chemistry reactions.

-

Thiol-Ene "Click" Reaction: The carbon-carbon double bond of the allyl group can readily react with thiols in the presence of a radical initiator (often UV light and a photoinitiator) in a thiol-ene reaction.[9] This reaction is highly efficient and proceeds under mild conditions.[9]

Applications in Polymer Science

Thiol-Ene Photopolymerization

TMPME is an excellent "ene" component in thiol-ene photopolymerizations. When reacted with multifunctional thiols, such as trimethylolpropane tris(3-mercaptopropionate), it can form highly crosslinked polymer networks.[9] These networks often exhibit improved mechanical strength, thermal stability, and chemical resistance.[9]

The following is a general procedure for a thiol-ene photopolymerization.

Materials:

-

This compound (TMPME)

-

A multifunctional thiol (e.g., trimethylolpropane tris(3-mercaptopropionate))

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)

Procedure:

-

Formulation: Prepare a mixture of TMPME and the multifunctional thiol with the desired stoichiometric ratio of ene to thiol functional groups.

-

Initiator Addition: Add a small amount of photoinitiator (typically 0.1-5 wt%) to the monomer mixture and mix until homogeneous.

-

Curing: Cast the mixture as a thin film on a suitable substrate. Expose the film to UV radiation for a specified time to initiate polymerization and curing. The curing progress can be monitored by techniques like real-time FTIR.[10]

Caption: Radical mechanism of thiol-ene polymerization.

Polyurethane Coatings

In polyurethane systems, TMPME can be incorporated as a reactive monomer. Its hydroxyl groups react with isocyanates to become part of the polymer backbone, while the allyl group remains available for subsequent crosslinking, for example, through UV curing. This allows for the formulation of dual-cure systems. The incorporation of TMPME can enhance properties such as mechanical strength and chemical resistance in the final coating.[11]

Caption: General workflow for polyurethane coating formulation with TMPME.

Conclusion

This compound is a highly versatile molecule with distinct and reactive functional groups. The presence of both hydroxyl and allyl ether functionalities allows for its participation in a wide range of polymerization reactions, making it a valuable component in the formulation of advanced materials. Its use in thiol-ene "click" chemistry and in the development of polyurethane coatings highlights its potential for creating materials with tailored properties, such as enhanced mechanical strength, thermal stability, and chemical resistance. The detailed understanding of its synthesis and reactivity presented in this guide provides a foundation for its further exploration in various research and industrial applications, including the development of novel drug delivery systems and biocompatible materials.

References

- 1. Buy this compound | 682-11-1 [smolecule.com]

- 2. CN103626990A - Method for synthesizing trimethyl allyl polyoxypropylene ether - Google Patents [patents.google.com]

- 3. This compound | C9H18O3 | CID 12683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 682-11-1 [chemicalbook.com]

- 6. Trimethylolpropane(77-99-6) 1H NMR spectrum [chemicalbook.com]

- 7. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]

An In-depth Technical Guide to the Solubility of Trimethylolpropane Monoallyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethylolpropane (B17298) monoallyl ether (TMPME). Due to the limited availability of specific quantitative solubility data in published literature and chemical databases, this guide focuses on a qualitative assessment based on the molecule's structural features and general principles of solubility. Additionally, a detailed experimental protocol for determining the precise solubility of TMPME in various organic solvents is provided.

Introduction to Trimethylolpropane Monoallyl Ether

This compound (CAS No. 682-11-1) is a versatile bifunctional molecule that possesses both two primary hydroxyl groups and one allyl ether group.[1] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the synthesis of polymers, coatings, and resins.[1][2][3][4][5] Its applications are found in automotive coatings, UV-curable resins, and as a crosslinking agent.[3][4][5]

Chemical Structure:

Solubility Profile

Generally, ethers are good solvents for a variety of organic compounds.[6][7][8] Their ability to act as hydrogen bond acceptors enhances their solubility in protic solvents.[9]

Water Solubility:

The solubility of this compound in water has been reported to be 10 g/L at 20°C.[10] This limited but significant solubility is attributed to the presence of the two hydroxyl groups, which can form hydrogen bonds with water molecules.

Qualitative Solubility in Organic Solvents:

Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of this compound in common organic solvents.

| Solvent Classification | Representative Solvents | Predicted Solubility of TMPME | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of TMPME can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar protic solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | High to Moderate | The polar nature of these solvents can interact with the hydroxyl and ether groups of TMPME. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |

| Non-Polar | Toluene, Hexane | Moderate to Low | The alkyl and allyl ether portions of TMPME will interact favorably with non-polar solvents. However, the presence of the polar hydroxyl groups will limit its miscibility. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a standardized experimental method should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved TMPME at the bottom of the vials indicates that a saturated solution has been formed.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the shaker bath for at least 4 hours to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Quantification: Determine the mass of the collected filtrate. Prepare a series of calibration standards of this compound in the same solvent. Analyze both the standards and the filtered saturated solution using a calibrated GC or HPLC method.

-

Calculation of Solubility: From the calibration curve, determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of TMPME.

Logical Relationship between Solvent Polarity and Solubility

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups with the solvent. The following diagram illustrates this relationship.

References

- 1. This compound | 682-11-1 | Benchchem [benchchem.com]

- 2. CAS 682-11-1: this compound [cymitquimica.com]

- 3. ulprospector.com [ulprospector.com]

- 4. specialchem.com [specialchem.com]

- 5. perstorp.com [perstorp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jove.com [jove.com]

- 10. This compound | 682-11-1 [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability of Trimethylolpropane Monoallyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile monomer utilized in the synthesis of polymers for coatings, resins, and various specialty chemical applications. Its molecular structure, featuring both a reactive allyl group and two hydroxyl groups, allows for diverse polymerization and modification pathways. A critical parameter for the processing and application of TMPME, and the resulting polymers, is its thermal stability. This guide provides a comprehensive overview of the currently available information on the thermal stability of TMPME and presents a detailed experimental protocol for its determination using thermogravimetric analysis (TGA).

Data Presentation

A thorough review of publicly available scientific literature, patents, and safety data sheets reveals a notable absence of specific quantitative data on the thermal stability of trimethylolpropane monoallyl ether. While Safety Data Sheets (SDS) indicate that the compound is stable at room temperature and to avoid "excess heat," a specific decomposition temperature is consistently reported as "not available"[1][2]. This lack of precise data underscores the necessity for empirical determination of thermal stability for any application where TMPME might be subjected to elevated temperatures.

Although direct data for TMPME is unavailable, general information on the thermal degradation of polyethers suggests that the decomposition of the ether linkages is a key factor in their thermal stability. For instance, the degradation of poly(ether)urethanes involves the breakdown of both the hard and soft segments, with the polyether soft segments degrading at specific temperature ranges[3][4]. However, this information is not directly transferable to the TMPME monomer.

Given the absence of quantitative data, this guide will focus on providing a detailed experimental protocol for researchers to determine the thermal stability of TMPME.

Experimental Protocols

The primary and most direct method for determining the thermal stability of a compound like TMPME is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can pinpoint the onset of decomposition, the rate of mass loss, and the temperature at which the maximum decomposition rate occurs.

Objective: To determine the thermal stability of this compound by identifying the onset temperature of decomposition and characterizing its thermal degradation profile using thermogravimetric analysis.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance

-

Sample pans (e.g., platinum, alumina, or aluminum, compatible with the temperature range)

-

This compound (TMPME), high purity grade

-

Inert gas (e.g., high-purity nitrogen or argon)

-

Oxidizing gas (e.g., dry air or oxygen)

-

Analytical balance for sample weighing

-

Microsyringe or pipette for liquid sample handling

Experimental Procedure (TGA):

-

Instrument Preparation and Calibration:

-

Ensure the TGA instrument is clean and properly calibrated for mass and temperature according to the manufacturer's instructions. Standard calibration materials with known melting points or Curie points should be used.

-

Perform a blank run with an empty sample pan to establish a stable baseline.

-

-

Sample Preparation:

-

Accurately weigh a small sample of TMPME (typically 5-10 mg) directly into the TGA sample pan using an analytical balance.

-

Record the exact initial mass of the sample.

-

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (e.g., air at the same flow rate) in separate runs to understand the degradation mechanism in different environments.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (a typical heating rate is 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C). The choice of heating rate can influence the observed decomposition temperatures, so it should be clearly reported.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Calculate the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss as a function of temperature.

-

From the DTG curve, identify the peak temperature (Tpeak), which corresponds to the temperature of the maximum rate of mass loss.

-

Determine the residual mass at the end of the experiment.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the thermal stability of this compound.

Caption: Workflow for Determining Thermal Stability of TMPME using TGA.

This detailed protocol provides a robust framework for researchers to generate reliable and reproducible thermal stability data for this compound, which is essential for its safe and effective use in various applications. The resulting data will be invaluable for process optimization, material characterization, and safety assessments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trimethylolpropane Monoallyl Ether

Introduction

Trimethylolpropane (B17298) monoallyl ether (TMPME) is a versatile chemical intermediate widely utilized in the synthesis of polymers, coatings, and resins.[1][2] Its unique structure, featuring two primary hydroxyl groups and one allyl ether group, allows for a variety of chemical modifications, making it a valuable building block in the development of functionalized materials.[1] TMPME finds applications in the pharmaceutical industry as a reactant in the synthesis of active pharmaceutical ingredients and in the development of drug delivery systems.[1][] This document provides a detailed protocol for the synthesis of trimethylolpropane monoallyl ether, compiled from established methods.

Reaction Principle

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an allyl halide by an alkoxide ion, formed by the deprotonation of trimethylolpropane (TMP) in the presence of a strong base. The general reaction is as follows:

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials, intermediates, main product, and potential byproducts in the synthesis.

Caption: Reactant and product relationships in TMPME synthesis.

References

Application Notes: Trimethylolpropane Monoallyl Ether (TMPMAE) in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylolpropane monoallyl ether (TMPMAE) is a versatile trifunctional monomer used in a variety of polymer synthesis applications. Its unique structure, containing one reactive allyl group and two primary hydroxyl groups, allows it to act as a building block for introducing specific functionalities into polymer backbones.[1] The allyl group enables participation in polymerization and crosslinking reactions, such as free-radical and thiol-ene reactions, while the hydroxyl groups provide sites for esterification, isocyanate reactions, and further chemical modifications.[1][2] This dual functionality makes TMPMAE a valuable component in the synthesis of functional materials for coatings, adhesives, and increasingly, for biomedical applications like drug delivery.[1][3][4]

Physicochemical Properties and Specifications

TMPMAE is a clear, colorless viscous liquid.[1][] Its properties make it a useful reactive diluent and a building block for complex polymer architectures.[3]

| Property | Typical Value | Reference |

| Molecular Formula | C₉H₁₈O₃ | [1][3] |

| Molecular Weight | 174.24 g/mol | [1][] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | ~160 °C @ 33 mm Hg | [1][6] |

| Density | ~1.01 g/mL at 25 °C | [6] |

| Hydroxyl Number | ~640 mg KOH/g | [7] |

| Viscosity | ~170 mPas at 20°C | [7] |

| Monoallyl ether content | Min. 98.0% | [7] |

Key Applications in Polymer Synthesis

Functional Monomer for Hydroxyl-Functional Acrylic Resins

TMPMAE is used as a co-monomer in the synthesis of hydroxyl-functional acrylic resins, which are key components in high-performance polyurethane coatings.[2] It provides primary hydroxyl groups, which offer high reactivity, and the aliphatic nature of the monomer helps in reducing the viscosity of the final resin.[2]

Logical Workflow: Synthesis of Hydroxyl-Functional Acrylic Polyols

References

Application Notes and Protocols: Trimethylolpropane Monoallyl Ether (TMPMAE) as a Crosslinking Agent in Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane (B17298) monoallyl ether (TMPMAE) is a versatile crosslinking agent used to enhance the performance of various coating systems.[1] Its unique molecular structure, featuring two hydroxyl groups and one allyl group, allows it to participate in multiple curing chemistries, making it a valuable component in the formulation of high-performance coatings for diverse applications, including automotive and industrial finishes.[1][2] These application notes provide a comprehensive overview of the properties, synthesis, and applications of TMPMAE as a crosslinking agent, with a focus on polyurethane and UV-curable coatings. Detailed experimental protocols are provided to guide researchers in the synthesis of TMPMAE and the formulation and evaluation of coatings incorporating this crosslinker.

Physicochemical Properties of TMPMAE

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₃ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 160 °C @ 33 mm Hg | [5] |

| Density | 1.01 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.467 | [5] |

Applications in Coatings

TMPMAE's dual functionality allows it to be incorporated into various resin systems to improve the mechanical and chemical properties of the final coating.

-

Polyurethane Coatings: The hydroxyl groups of TMPMAE react with isocyanate groups to form urethane (B1682113) linkages, integrating into the polymer backbone and increasing the crosslink density.[2] This results in coatings with enhanced hardness, chemical resistance, and durability.[2]

-

UV-Curable Coatings: The allyl group of TMPMAE can participate in free-radical polymerization initiated by UV radiation.[2] This makes it a valuable reactive diluent and crosslinker in UV-curable formulations, contributing to rapid curing and improved surface properties.[2]

-

Alkyd and Polyester (B1180765) Resins: In alkyd and polyester resins, TMPMAE can be used as a branching agent to reduce drying time and improve hardness and chemical resistance.[2]

Experimental Protocols

Protocol 1: Synthesis of Trimethylolpropane Monoallyl Ether (TMPMAE)

This protocol describes a laboratory-scale synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

Trimethylolpropane (TMP)

-

Allyl chloride

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Phase transfer catalyst (e.g., a polyether like crown ether)

-

Solvent (e.g., Butyl ether)

-

Deionized water

-

Hydrochloric acid (for neutralization)

Equipment:

-

Reaction kettle equipped with a stirrer, thermometer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In the reaction kettle, add trimethylolpropane, allyl chloride, and the phase transfer catalyst. A typical molar ratio is approximately 1:1.5:0.05 (TMP:allyl chloride:catalyst). Add butyl ether as a solvent.

-

Reaction Initiation: Heat the mixture to 90-110 °C while stirring.

-